molecular formula C11H14O3 B14592194 2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione CAS No. 61074-79-1

2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14592194
CAS No.: 61074-79-1
M. Wt: 194.23 g/mol
InChI Key: UNXIHLNYENZLCA-UHFFFAOYSA-N
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Description

2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione is a quinonoid compound known for its potential therapeutic properties. This compound is characterized by a cyclohexadiene ring with hydroxy and pentyl substituents, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione typically involves the condensation of cyclohexanone with substituted benzene derivatives. For instance, starting from commercially available 1,3-dimethoxybenzene, condensation with cyclohexanone yields the desired product . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione stands out due to its unique combination of hydroxy and pentyl substituents, which confer distinct chemical and biological properties. Its ability to induce apoptosis and inhibit topoisomerases makes it a promising candidate for anticancer research.

Properties

IUPAC Name

2-hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-4-5-8-6-9(12)7-10(13)11(8)14/h6-7,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXIHLNYENZLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=O)C=C(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80821013
Record name 2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80821013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61074-79-1
Record name 2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80821013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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